Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

CAS No.: 803727-09-5

Cat. No.: VC3306265

Molecular Formula: C48H33NS3

Molecular Weight: 720 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 803727-09-5 |

|---|---|

| Molecular Formula | C48H33NS3 |

| Molecular Weight | 720 g/mol |

| IUPAC Name | 4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline |

| Standard InChI | InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H |

| Standard InChI Key | UJZRJDHTDMTGAP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 |

Introduction

Chemical Structure and Identification

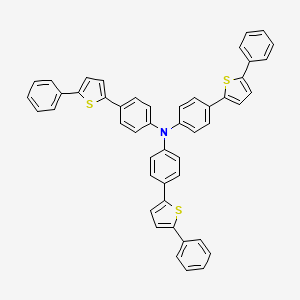

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is characterized by its unique molecular architecture consisting of a central nitrogen atom bonded to three identical aromatic arms. Each arm features a phenyl ring substituted with a phenylthiophene group, creating a star-shaped structure with extensive π-conjugation. This arrangement facilitates efficient charge transport throughout the molecule, making it particularly valuable for electronic applications.

The compound is officially identified by its CAS number 803727-09-5 and carries the IUPAC name 4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline . Its molecular formula is C48H33NS3, indicating the presence of 48 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and three sulfur atoms from the thiophene units .

The compound's complex structure can be represented by its InChI Key UJZRJDHTDMTGAP-UHFFFAOYSA-N and SMILES notation C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9, which provides a linear representation of its three-dimensional arrangement .

Physical and Chemical Properties

As a research compound, Tris(4-(5-phenylthiophen-2-yl)phenyl)amine exhibits several notable physical and chemical properties that influence its behavior and applications. It is typically available as a crystalline powder with a melting point of 213°C and a molecular weight of 719.979 g/mol . Commercial samples generally have a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) .

The compound demonstrates good solubility in common organic solvents, which facilitates its processing for various applications . Particularly noteworthy is its ability to form a stable amorphous glass with a glass-transition temperature of 83°C when cooled from its melt state . This property is especially valuable for applications requiring uniform thin film formation through thermal deposition techniques.

Table 1: Key Physical and Chemical Properties of Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

Electronic Properties and Performance Characteristics

The electronic properties of Tris(4-(5-phenylthiophen-2-yl)phenyl)amine are among its most remarkable features, particularly for applications in organic electronics. The compound exhibits exceptional charge transport capabilities that distinguish it from many other organic materials.

Charge Transport Capabilities

Research has demonstrated that Tris(4-(5-phenylthiophen-2-yl)phenyl)amine exhibits a hole drift mobility of 1.0 × 10^-2 cm^2 V^-1 s^-1 at an electric field of 1.0 × 10^5 V cm^-1 and at 293 K, as determined by the time-of-flight method . This mobility value is exceptionally high among amorphous molecular materials, placing it among the highest-performing compounds in this category.

Applications in Organic Electronics

The unique combination of structural and electronic properties makes Tris(4-(5-phenylthiophen-2-yl)phenyl)amine particularly valuable for various applications in organic electronics. Its ability to form stable amorphous films and demonstrate high hole mobility positions it as an excellent candidate for several device architectures.

Organic Photovoltaic Devices

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine has demonstrated significant potential in organic photovoltaic (OPV) devices. When employed as an electron donor material in pn-heterojunction OPVs, paired with C60 or C70 as electron acceptors, these devices exhibit impressive performance metrics. Studies have reported fill factors of 0.66-0.71 and power conversion efficiencies of 1.7-2.2% under air-mass (AM) 1.5G illumination at an intensity of 100 mW cm^-2 . These performance values represent some of the highest levels reported for OPVs using amorphous molecular materials.

Table 2: Performance of Organic Photovoltaic Devices Using Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Fill Factor | 0.66-0.71 | AM 1.5G, 100 mW cm^-2 |

| Power Conversion Efficiency | 1.7-2.2% | AM 1.5G, 100 mW cm^-2 |

| Hole Drift Mobility | 1.0 × 10^-2 cm^2 V^-1 s^-1 | Electric field: 1.0 × 10^5 V cm^-1, T: 293 K |

Additional Electronic Applications

Beyond photovoltaics, Tris(4-(5-phenylthiophen-2-yl)phenyl)amine shows promise for various other organic electronic applications. Its extensive π-conjugated system and high charge mobility make it potentially valuable for:

-

Organic Light-Emitting Diodes (OLEDs): The compound's high hole mobility could facilitate efficient charge injection and transport, potentially improving device performance and luminous efficiency.

-

Organic Field-Effect Transistors (OFETs): The ability to form stable amorphous films with high charge mobility makes this compound a promising candidate for transistor applications, where uniform film formation and consistent electronic properties are essential.

-

Organic Semiconductors: The compound's ability to interact with other materials through π-π stacking creates opportunities for its integration into various semiconductor applications requiring stable charge transport properties.

The versatility of Tris(4-(5-phenylthiophen-2-yl)phenyl)amine across multiple electronic applications highlights its significance as a valuable material in organic electronics research and development.

Research Developments and Future Prospects

Research on Tris(4-(5-phenylthiophen-2-yl)phenyl)amine continues to evolve, with significant focus on optimizing its integration into various electronic device architectures. The exceptional hole mobility and stable amorphous film formation capabilities position this compound at the forefront of materials research for organic electronics.

The documented performance in organic photovoltaic devices, with power conversion efficiencies reaching 2.2% when paired with fullerene acceptors , establishes a promising foundation for further development. These efficiency values, while modest compared to inorganic photovoltaics, represent impressive achievements for amorphous molecular materials and suggest considerable potential for improvement through device optimization and material modifications.

Future research directions might include:

-

Exploring structural modifications to enhance specific electronic properties

-

Investigating new device architectures that better leverage the compound's unique characteristics

-

Developing improved processing techniques to optimize film morphology and interface engineering

-

Combining this compound with complementary materials to create high-performance hybrid systems

The ongoing advancements in synthesis techniques and characterization methods will likely contribute to a deeper understanding of this compound's properties and potential applications. As organic electronics continue to evolve, materials like Tris(4-(5-phenylthiophen-2-yl)phenyl)amine will play increasingly important roles in enabling new technologies and improving existing device performances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume